4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a synthetic organic compound characterized by its unique structure, which includes difluoromethyl and pyrazolyl groups attached to a pyrimidinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidinyl core, followed by the introduction of the difluoromethyl group and the pyrazolyl substituents. Common reagents used in these reactions include halogenating agents, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in these interactions can lead to various cellular responses, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(TRIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
- N-[4-(METHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
Uniqueness
The presence of the difluoromethyl group in N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and development.
Properties
Molecular Formula |
C18H23F2N7 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H23F2N7/c1-5-26-11(3)13(9-22-26)8-21-18-24-15(7-16(25-18)17(19)20)14-10-23-27(6-2)12(14)4/h7,9-10,17H,5-6,8H2,1-4H3,(H,21,24,25) |
InChI Key |
HXJPGCRCLQNESP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=NC(=CC(=N2)C(F)F)C3=C(N(N=C3)CC)C)C |
Origin of Product |
United States |
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